2(1H)-Pyridinone, 6-methyl-1-phenyl-
Overview
Description
“2(1H)-Pyridinone, 6-methyl-1-phenyl-” is a chemical compound that belongs to the class of organic compounds known as pyridinones . Pyridinones are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom, substituted by one ketone group .
Synthesis Analysis
The synthesis of “2(1H)-Pyridinone, 6-methyl-1-phenyl-” involves the condensation of 6-methyl-2-(1H)-pyridone with iodobenzene . This reaction is carried out under specific conditions to yield "2(1H)-Pyridinone, 6-methyl-1-phenyl-" .Molecular Structure Analysis
The molecular structure of “2(1H)-Pyridinone, 6-methyl-1-phenyl-” includes a pyridinone ring with a methyl group at the 6th position and a phenyl group at the 1st position . The presence of these functional groups contributes to the unique chemical properties of this compound .Scientific Research Applications
Coordination Chemistry and Properties
A review by Boča et al. (2011) delves into the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), summarizing their preparation, properties, and complex compounds. This research underscores the potential of these compounds in developing new materials with unique spectroscopic, structural, and magnetic properties, which could have implications in materials science and molecular engineering (Boča, Jameson, & Linert, 2011).
Food Toxicology and Carcinogenic Potential
Zamora and Hidalgo (2015) reviewed the formation and fate of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), highlighting its production from food processing and its carcinogenic potential. This study provides insights into the chemical reactions leading to PhIP formation and suggests that both carbohydrates and lipids contribute to its production and fate, which is crucial for understanding the dietary risk factors associated with processed foods (Zamora & Hidalgo, 2015).
Enzyme Inhibition and Drug Metabolism
Research by Khojasteh et al. (2011) on the selectivity of chemical inhibitors for cytochrome P450 isoforms, including compounds related to 2(1H)-Pyridinone, provides valuable information for the development of drugs with minimized drug-drug interactions. Understanding the selectivity of these inhibitors can aid in predicting potential interactions and enhancing the safety profile of new medications (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
properties
IUPAC Name |
6-methyl-1-phenylpyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-10-6-5-9-12(14)13(10)11-7-3-2-4-8-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFIVOJSTJQYEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC(=O)N1C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436421 | |
Record name | 2(1H)-Pyridinone, 6-methyl-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13179-27-6 | |
Record name | 2(1H)-Pyridinone, 6-methyl-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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